![molecular formula C9H8N2 B14153854 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 51252-31-4](/img/structure/B14153854.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile: is a bicyclic organic compound with the molecular formula C9H8N2 It is characterized by a bicyclo[221]heptane framework with two cyano groups attached at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleonitrile, followed by a series of functional group transformations to introduce the cyano groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. This typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism by which bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the cyano groups, which can act as electron-withdrawing groups, affecting the compound’s overall reactivity and stability. The molecular targets and pathways involved in its reactions are determined by the specific functional groups and reaction conditions employed.
Comparación Con Compuestos Similares
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate salts
Comparison: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs with carboxylic acid or anhydride groups. The cyano groups make it more suitable for certain types of chemical transformations and applications, particularly in the synthesis of nitrogen-containing compounds .
Propiedades
Número CAS |
51252-31-4 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2 |
Clave InChI |
DJNPQHBMESQZIP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C2C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


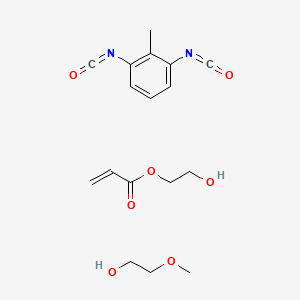
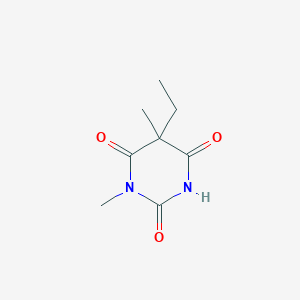
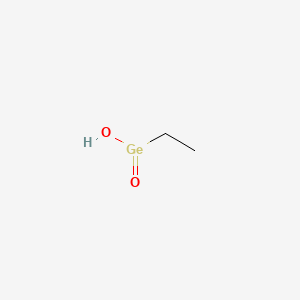
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
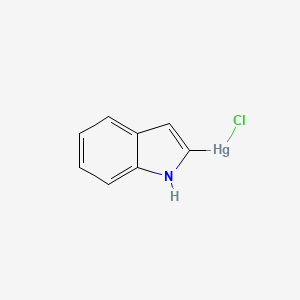
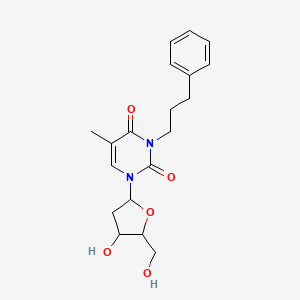
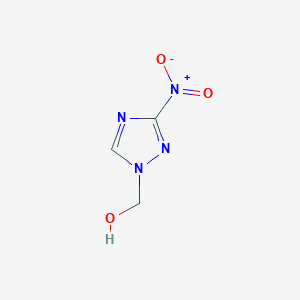



![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
